molecular formula C16H14FNO2S3 B2595998 N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide CAS No. 2034594-12-0

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide

Cat. No.: B2595998
CAS No.: 2034594-12-0
M. Wt: 367.47
InChI Key: DFXWEMDUUFFAAE-UHFFFAOYSA-N
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Description

N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C16H14FNO2S3 and its molecular weight is 367.47. The purity is usually 95%.
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Scientific Research Applications

Selective COX-2 Inhibition

Compounds structurally related to "N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-fluorobenzenesulfonamide" have been synthesized and evaluated for their ability to selectively inhibit cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1), a critical aspect in developing anti-inflammatory and analgesic agents. Introduction of a fluorine atom to the benzenesulfonamide moiety significantly enhances COX-2 selectivity. For instance, 4-(4-cyclohexyl-2-methyloxazol-5-yl)-2-fluorobenzenesulfonamide demonstrated potent, selective inhibition, showing promise for treating conditions like rheumatoid arthritis and osteoarthritis without the gastrointestinal side effects associated with non-selective COX inhibitors (Hashimoto et al., 2002).

Nucleophilic Aroylation

Nucleophilic substitution reactions involving fluorobenzenes represent a significant area of research, where fluoro groups are replaced with aroyl groups derived from aromatic aldehydes. This transformation is catalyzed by N-heterocyclic carbenes (NHCs), with 1,3,4,5-tetramethylimidazol-2-ylidene showing efficiency even at low catalyst loadings. Such methodologies allow for the synthesis of polysubstituted benzophenones, providing valuable intermediates for pharmaceutical and materials science applications (Suzuki et al., 2008).

C–N Bond Formation

The use of N-fluorobenzenesulfonimide as an efficient nitrogen source for the formation of C–N bonds showcases the compound's versatility in organic synthesis. This review highlights the progress in utilizing N-fluorobenzenesulfonimide for nucleophilic nitrogen introduction and nitrogen radical-mediated reactions, facilitating the synthesis of amines and amides critical in medicinal chemistry and materials science (Li & Zhang, 2014).

Electrophilic Fluorination

Electrophilic fluorination using cinchona alkaloid and N-fluorobenzenesulfonimide (NFSI) as key reagents has been employed for the asymmetric synthesis of 3'-fluorothalidomide, demonstrating the importance of fluoro-substituted benzenesulfonamides in achieving high enantioselectivities in synthesis. This approach highlights the compound's role in facilitating the production of enantiomerically pure substances, which is vital for drug discovery and development (Yamamoto et al., 2011).

Fluorescence Studies and Metal Ion Detection

Related compounds have been explored for their fluorescence properties and potential in metal ion detection. For example, studies on the complexation of Zn2+ by fluorophores derived from benzenesulfonamide structures have revealed their applicability in detecting zinc ions, demonstrating the versatility of these compounds beyond pharmaceutical applications and into analytical chemistry (Coleman et al., 2010).

Properties

IUPAC Name

2-fluoro-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S3/c17-14-3-1-2-4-16(14)23(19,20)18-9-7-13-5-6-15(22-13)12-8-10-21-11-12/h1-6,8,10-11,18H,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFXWEMDUUFFAAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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